Daclatasvir diethyl ester is a prodrug of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of chronic Hepatitis C virus infections. This compound is classified as an antiviral medication, specifically targeting the Hepatitis C virus by inhibiting its replication. The compound's efficacy has been demonstrated in clinical settings, making it a significant player in Hepatitis C treatment regimens.
Daclatasvir diethyl ester is synthesized from various chemical precursors through multiple synthetic routes. The primary source of information regarding its synthesis and properties can be found in patent literature and scientific publications that detail its chemical structure, synthesis methods, and pharmacological applications.
Daclatasvir diethyl ester falls under the category of antiviral agents, specifically within the subclass of direct-acting antivirals. It is also classified as a small molecule drug due to its low molecular weight and specific mechanism of action against viral pathogens.
The synthesis of Daclatasvir diethyl ester typically involves several key steps:
These steps are designed to optimize yield and minimize the use of hazardous reagents. For instance, one method reported high yields with simplified post-processing steps, avoiding severe pollutants such as bromine .
The synthesis can be performed using batch processes that require careful control of reaction conditions, including temperature and solvent choice. For example, dichloromethane is commonly used as a solvent due to its effectiveness in dissolving reactants while facilitating the required reactions .
Daclatasvir diethyl ester has a complex molecular structure characterized by multiple functional groups that contribute to its antiviral activity. The molecular formula is , indicating a large organic molecule with several nitrogen and oxygen atoms contributing to its pharmacological properties.
The compound's structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional arrangement and confirm the presence of functional groups necessary for its activity against the Hepatitis C virus .
Daclatasvir diethyl ester undergoes various chemical reactions during its synthesis and metabolism:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time. Optimizing these parameters is essential for maximizing yield and purity in pharmaceutical applications .
Daclatasvir acts by inhibiting the Hepatitis C virus's NS5A protein, which is critical for viral replication and assembly. By binding to this protein, Daclatasvir disrupts the viral life cycle, leading to reduced viral load in infected individuals.
The mechanism involves:
Clinical studies have shown that Daclatasvir significantly reduces Hepatitis C virus levels in patients when used in combination with other antiviral agents .
Daclatasvir diethyl ester is primarily used in pharmaceutical formulations aimed at treating Hepatitis C infections. Its application extends to combination therapies where it enhances the efficacy of other antiviral agents.
Research continues into optimizing formulations containing Daclatasvir diethyl ester for improved bioavailability and patient compliance. Additionally, studies are exploring potential uses against other viral infections due to its mechanism of action against viral replication .
Daclatasvir Diethyl Ester-d10 is a strategically deuterated analog of Daclatasvir Diethyl Ester, where ten hydrogen atoms (H) are replaced by deuterium (D). This modification occurs specifically at the ethyl ester groups, resulting in the molecular formula C₄₂H₄₄D₁₀N₈O₆ and a molecular weight of 776.99 g/mol [2]. The isotopic labeling pattern is designated as "Diethyl Ester-d10," confirming deuterium incorporation within the ethyl moieties (–CD₂–CD₃ groups) rather than the core molecular scaffold [4]. This precise substitution minimizes alterations to the compound’s inherent steric and electronic properties while significantly enhancing metabolic stability. The deuterium atoms impede cytochrome P450-mediated oxidation (C–D bond cleavage), a common metabolic pathway, thereby extending the compound’s half-life in biological systems [4]. The compound is synthesized to ≥98% purity and is typically supplied as a solid powder requiring storage at 2–8°C, protected from air and light to maintain isotopic and chemical integrity [2].
Table 1: Isotopic Labeling Patterns in Daclatasvir Diethyl Ester Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Labeling Position | Primary Application |
---|---|---|---|---|
Daclatasvir Diethyl Ester | C₄₂H₅₄N₈O₆ | 766.93 | None (Unlabeled) | Synthetic precursor to Daclatasvir |
Daclatasvir Diethyl Ester-d10 | C₄₂H₄₄D₁₀N₈O₆ | 776.99 | Ethyl ester groups (-CD₂CD₃) | Metabolic tracer studies |
Daclatasvir-¹³C₂ | ¹³C₂C₄₀H₅₀N₈O₆ | ~740.88 | Methyl ester carbons | Mass spectrometry internal standard |
Daclatasvir Diethyl Ester serves as a pro-drug intermediate in the synthesis of the active pharmaceutical ingredient (API) Daclatasvir. Structurally, it features diethyl carbamate groups (–NH–C(=O)–O–CH₂–CH₃) instead of the dimethyl carbamate groups (–NH–C(=O)–O–CH₃) present in Daclatasvir [4] [7]. This modification increases its molecular weight to 766.93 g/mol (C₄₂H₅₄N₈O₆), compared to 738.88 g/mol (C₄₀H₅₀N₈O₆) for the parent compound [4] [7]. The esterification deliberately enhances lipophilicity, facilitating membrane permeability during synthetic processing and subsequent enzymatic hydrolysis in vivo to release the active dicarboxylic acid moiety of Daclatasvir [4]. Crucially, both compounds share identical stereochemical complexity, possessing four chiral centers (predominantly S-configured) essential for binding to the hepatitis C virus (HCV) NS5A protein. The core structure retains the bis-imidazole pyrrolidine and symmetric biphenyl elements critical for NS5A inhibition, confirming that the diethyl ester modification is a peripheral prodrug strategy without altering the pharmacophore [4] [7].
Daclatasvir Diethyl Ester exhibits high solubility in chlorinated and polar aprotic organic solvents. Optimal dissolution is observed in dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO) [2] [4]. This solubility profile facilitates its use in synthetic reactions and purification processes, such as chromatography or recrystallization. However, the compound demonstrates limited solubility in protic solvents (e.g., water, methanol, ethanol) and aliphatic hydrocarbons [4].
Stability is highly solvent-dependent. In anhydrous DCM or chloroform solutions under inert atmospheres, the compound remains stable for extended periods (>6 months) when stored at –20°C [2]. Conversely, exposure to protic solvents, elevated temperatures, or acidic/basic conditions accelerates hydrolytic degradation, reverting it to mono- or di-acid derivatives. Solid-state stability requires protection from moisture and oxygen; recommended storage conditions include tightly sealed containers under argon or nitrogen atmosphere, with refrigeration (2–8°C) or freezing for long-term preservation [2] [4].
Table 2: Solubility and Storage Stability Profile
Solvent | Solubility (mg/mL) | Recommended Storage Conditions (Solid Form) | Stability in Solution (25°C) |
---|---|---|---|
Dichloromethane (DCM) | >50 | Sealed vial, inert gas, 2–8°C or –20°C | >6 months (inert atmosphere) |
Chloroform | >50 | Sealed vial, inert gas, 2–8°C | >6 months (inert atmosphere) |
DMSO | >50 | Sealed vial, inert gas, 2–8°C | 3–6 months (anhydrous) |
Methanol | <1 | Not recommended | Hours (degradation observed) |
Water | <0.1 | Not recommended | Immediate hydrolysis |
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies reveal complex thermal behavior. The compound lacks a sharp melting point, instead undergoing stepwise decomposition above 150°C [4]. This decomposition is attributed to the cleavage of the labile carbamate and ester groups, followed by degradation of the imidazole-pyrrolidine core [4]. The predicted boiling point is 1075.1±65.0°C (based on computational modeling), though experimental validation is impractical due to thermal instability [4].
Key thermal parameters include:
The thermal instability necessitates careful handling during analytical characterization or synthetic operations, avoiding prolonged exposure to temperatures above 100°C. Lyophilization or low-temperature vacuum drying is preferred for solvent removal [4].
Table 3: Key Physicochemical and Thermal Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 766.93 g/mol | High-resolution mass spectrometry |
Decomposition Temperature | >150°C | TGA/DSC (onset) |
Predicted Boiling Point | 1075.1 ± 65.0 °C | Computational estimation |
Calculated pKa | 11.17 | Imidazole nitrogen protonation |
Predicted Density | 1.228 ± 0.06 g/cm³ | Computational (molecular packing) |
Enthalpy of Vaporization | 164.1±3.0 kJ/mol | Computational (Clausius-Clapeyron) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1